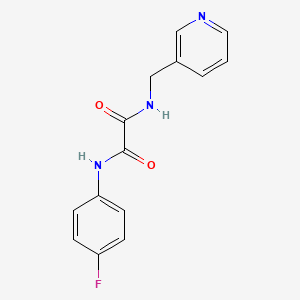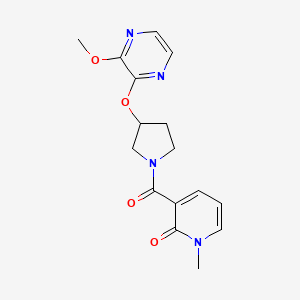
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, commonly known as EF24, is a synthetic compound that has been gaining attention due to its potential therapeutic properties. EF24 belongs to the class of curcumin analogs, which are compounds synthesized from curcumin, a natural polyphenol found in turmeric.
Mécanisme D'action
The exact mechanism of action of EF24 is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. EF24 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. EF24 also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
EF24 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. EF24 has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of disease. In addition, EF24 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EF24 in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. EF24 is also relatively stable and can be stored for long periods of time. However, one limitation of using EF24 in lab experiments is that its mechanism of action is not fully understood. In addition, EF24 may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on EF24. One area of research could focus on the development of EF24 derivatives with improved pharmacological properties. Another area of research could focus on the use of EF24 in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of EF24 and its potential therapeutic applications.
Méthodes De Synthèse
EF24 is synthesized from curcumin through a series of chemical reactions. The first step involves the conversion of curcumin to diethyl curcumin, which is then reacted with 4-ethylbenzaldehyde to produce EF24. The synthesis of EF24 is a relatively simple process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
EF24 has been shown to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. EF24 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and pancreatic cancer cells. In addition, EF24 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5/c1-2-14-5-7-15(8-6-14)12-20-21(23)17-10-9-16(13-19(17)27-20)26-22(24)18-4-3-11-25-18/h3-13H,2H2,1H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICSFXDLCDZTLR-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2911366.png)
![4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine](/img/structure/B2911367.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)
![N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2911373.png)





![9-(4-bromophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911382.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)
